Neopentyl Glycol Bis(4-aminophenyl) Ether
Overview
Description
Neopentyl Glycol Bis(4-aminophenyl) Ether, also known as 2,2-Bis[(4-aminophenoxy)methyl]propane, is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.38 g/mol . It appears as a white to light yellow or light orange powder to crystal . This compound is primarily used in the synthesis of polymers and resins due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl Glycol Bis(4-aminophenyl) Ether can be synthesized through a multi-step process involving the reaction of neopentyl glycol with 4-nitrophenol, followed by reduction of the nitro groups to amines. The reaction typically involves the following steps:
Esterification: Neopentyl glycol reacts with 4-nitrophenol in the presence of a catalyst such as sulfuric acid to form neopentyl glycol bis(4-nitrophenyl) ether.
Reduction: The nitro groups in neopentyl glycol bis(4-nitrophenyl) ether are reduced to amines using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Neopentyl Glycol Bis(4-aminophenyl) Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Modified amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Neopentyl Glycol Bis(4-aminophenyl) Ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Neopentyl Glycol Bis(4-aminophenyl) Ether involves its ability to interact with various molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Neopentyl Glycol Bis(4-nitrophenyl) Ether: A precursor in the synthesis of Neopentyl Glycol Bis(4-aminophenyl) Ether.
Bisphenol A: Another compound used in the synthesis of polymers and resins, but with different structural properties.
Uniqueness: this compound is unique due to its combination of neopentyl glycol and aminophenyl groups, which provide it with distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
4-[3-(4-aminophenoxy)-2,2-dimethylpropoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,11-20-15-7-3-13(18)4-8-15)12-21-16-9-5-14(19)6-10-16/h3-10H,11-12,18-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUJEBAZZTZOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)N)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556219 | |
Record name | 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115570-52-0 | |
Record name | 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neopentyl Glycol Bis(4-aminophenyl) Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.